D-Ribulose o-nitrophenylhydrazone

Overview

Description

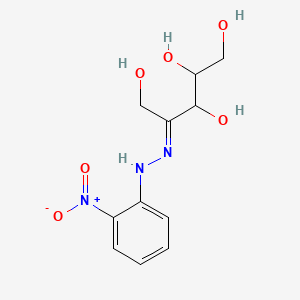

D-Ribulose o-nitrophenylhydrazone is a chemical compound with the empirical formula C11H15N3O6 . It has a molecular weight of 285.25 .

Molecular Structure Analysis

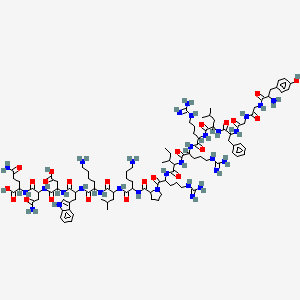

The SMILES string of D-Ribulose o-nitrophenylhydrazone isOCC(O)C(O)\\C(CO)=N\\Nc1ccccc1N(=O)=O . This indicates the connectivity and arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

D-Ribulose o-nitrophenylhydrazone is a solid compound . Its molecular weight is 285.25 , and its empirical formula is C11H15N3O6 .Scientific Research Applications

Synthesis and Characterization

D-Ribulose o-nitrophenylhydrazone is involved in the synthesis of various sugars and their derivatives. For instance, Murray and Prokop (1965) demonstrated the synthesis of 3-deoxy-D-glucose and 3-deoxy-D-mannose through the condensation of 2-deoxy-D-ribose with nitromethane, followed by acid hydrolysis, producing a mixture separable by chromatography or fractional crystallization. The glucose compound was characterized via the p-nitrophenylhydrazone derivative (Murray & Prokop, 1965).

Enzymatic Conversion

The compound is also significant in the enzymatic conversion processes. Izumori, Rees, and Elbein (1975) reported the purification and crystallization of D-ribose isomerase from Mycobacterium smegmatis, which catalyzes the conversion of D-ribose to D-ribulose. The product of this reaction was identified as D-ribulose by thin-layer chromatography and by the preparation of the O-nitrophenylhydrazone derivative (Izumori, Rees & Elbein, 1975).

Role in Carbohydrate Chemistry

D-Ribulose o-nitrophenylhydrazone plays a role in carbohydrate chemistry, particularly in the context of reductive cyclization of carbohydrate 2-nitrophenylhydrazones to chiral functionalized benzotriazines and benzimidazoles. Andersch and Sicker (1999) used 2-nitrophenylhydrazones of various sugars, including D-arabinose and D-galactose, as precursors to form these chiral compounds through reductive cyclization methods (Andersch & Sicker, 1999).

Inclusion in Biochemical Studies

The compound is included in biochemical studies, such as those investigating the properties of enzymes like D-ribulose-1,5-bisphosphate carboxylase. For example, McFadden et al. (1975) studied the properties of this enzyme from Euglena gracilis, including its quaternary structure and catalytic properties. This enzyme's involvement in CO2 fixation and its specificity for substrates was analyzed, contributing to a better understanding of photosynthetic processes (McFadden, Lord, Rowe & Dilks, 1975).

Safety And Hazards

In case of skin contact with D-Ribulose o-nitrophenylhydrazone, it is advised to wash immediately with plenty of soap and water . If it comes in contact with the eyes, the eyes should be bathed with running water for 15 minutes . If ingested or inhaled, it is recommended to consult a doctor . There may be mild irritation at the site of contact, irritation and redness in the eyes, irritation of the throat, and a feeling of tightness in the chest .

properties

IUPAC Name |

(4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKCHSGKQBDYBI-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C(\CO)/C(C(CO)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585264 | |

| Record name | (4E)-4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Ribulose o-nitrophenylhydrazone | |

CAS RN |

6155-41-5 | |

| Record name | (4E)-4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(dimethylamino)methylene]acetoacetate](/img/structure/B1627777.png)

![2-[4-([1,3]Dioxolan-2-ylmethoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1627781.png)

![Di(9,9'-spirobi[fluoren]-2-yl)methanone](/img/structure/B1627786.png)